
3-Methoxy-1-propanol
Overview
Description
3-Methoxy-1-propanol (CAS 1589-49-7), also known as trimethylene glycol monomethyl ether, is a primary alcohol with the molecular formula C₄H₁₀O₂. It is a clear, colorless liquid with a boiling point of 150–152°C, a density of 0.942 g/mL at 20°C, and a refractive index of 1.413 . Its structure features a methoxy group (-OCH₃) at the third carbon and a hydroxyl group (-OH) at the first carbon, enabling unique physicochemical properties such as moderate polarity and hydrogen-bonding capability .
This compound is widely used as a solvent and intermediate in organic synthesis. For example, it participates in nickel/photoredox-catalyzed carbonylative transformations, yielding products in moderate to excellent yields . Its atmospheric reactivity is significant, with a calculated degradation rate constant of $1.85 \times 10^{-11}$ cm³/molecule/s upon reaction with hydroxyl radicals (OH•), leading to a short atmospheric lifetime of ~15 hours and contributing to photochemical ozone formation (POCP: 43–44) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-1-propanol can be synthesized through several methods:
Alkylation of 1,3-propanediol: This method involves the reaction of 1,3-propanediol with methyl chloride in the presence of a base.
Methoxylation of 3-chloro-1-propanol: Sodium methoxide in methanol is used to convert 3-chloro-1-propanol to this compound.
Selective synthesis from methanol and allyl alcohol: This method uses metal oxides and zeolites as catalysts in the liquid phase.
Industrial Production Methods: Industrial production of this compound typically involves the alkylation of 1,3-propanediol with methyl chloride due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Methoxy-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert it into other alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as sodium methoxide and methyl iodide are commonly employed.
Major Products:
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Yields other alcohols or hydrocarbons.
Substitution: Results in various substituted alcohols.
Scientific Research Applications
Atmospheric Chemistry
Recent studies have focused on the atmospheric degradation of 3-methoxy-1-propanol. Research indicates that this compound reacts with hydroxyl radicals (OH- ), leading to significant atmospheric implications. The degradation pathway involves hydrogen atom abstraction from the molecule's alkyl groups, resulting in the formation of alkyl radicals and various degradation products such as methyl formate and glycolaldehyde. The calculated rate constant for this reaction is approximately at room temperature and atmospheric pressure .
The tropospheric lifetime of this compound is about 15 hours, indicating rapid degradation which can contribute to photochemical smog formation. The average ozone production potential from its emissions is approximately 2.1 ppb, highlighting its role in air quality issues .
Environmental Impact Studies
The environmental impact of this compound has been assessed through its photochemical ozone creation potential (POCP). The POCP values are estimated to be around 44 for north-west European conditions and 43 for urban conditions in the USA, indicating a moderate risk for contributing to photochemical smog . Such studies are crucial for understanding the compound's implications on human health and the environment.
Chemical Synthesis Applications
This compound serves as a valuable building block in organic synthesis. Its utility in synthesizing various pharmaceutical compounds has been documented extensively. For instance, it can be used in the preparation of ether derivatives and other complex organic molecules due to its functional groups that enhance reactivity .
Synthesis of Pharmaceuticals
The compound is employed in synthesizing active pharmaceutical ingredients (APIs). Its ether and alcohol functional groups make it a suitable precursor for creating more complex structures needed in drug formulation .
Industrial Uses
In addition to its role in pharmaceuticals, this compound is used as a solvent in paints, coatings, and cleaning products due to its favorable solvent properties. Its low volatility and ability to dissolve a wide range of substances make it an attractive choice for various industrial applications.
Degradation Pathway Analysis
A detailed study investigated the degradation pathways of this compound when exposed to hydroxyl radicals in atmospheric conditions. The research utilized computational methods such as Density Functional Theory (DFT) to predict reaction mechanisms and kinetics accurately . The findings emphasize the importance of understanding these pathways for assessing environmental risks associated with this compound.
Synthesis Process Optimization
Another study focused on optimizing the synthesis process of this compound through alkylation of 1,3-propanediol with methyl chloride in the presence of a base. This process demonstrated high selectivity and yield, making it an economically favorable method for producing this compound .
Summary Table of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Atmospheric Chemistry | Degradation by hydroxyl radicals | Tropospheric lifetime ~15 hours; contributes to smog |
Environmental Impact | Assessment of ozone production potential | POCP values ~44 (EU), ~43 (USA) |
Chemical Synthesis | Building block for pharmaceuticals | Used in API synthesis |
Industrial Uses | Solvent in paints, coatings, cleaning products | Low volatility; effective solvent properties |
Mechanism of Action
The mechanism of action of 3-methoxy-1-propanol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties and reactivity of the compounds it interacts with . In pharmaceutical applications, it acts as a precursor or intermediate, contributing to the synthesis of active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparison with Similar Compounds
Atmospheric Reactivity and Environmental Impact
3-Methoxy-1-propanol exhibits distinct atmospheric behavior compared to structurally similar alcohols. Key comparisons include:
This compound degrades faster than 1-propanol due to its methoxy group, which enhances hydrogen abstraction by OH•.
Physical and Chemical Properties
Compared to other glycol ethers and alcohols:
The methoxy group in this compound enhances its solubility in polar solvents compared to tert-butanol. However, its hydrogen-bonding strength is lower than that of 3-amino-1-propanols, which form stronger intramolecular NH···O bonds .
Biological Activity
3-Methoxy-1-propanol, also known as 3-methoxypropan-1-ol, is an organic compound with the molecular formula CHO and a CAS number of 1589-49-7. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 90.12 g/mol |
IUPAC Name | 3-methoxypropan-1-ol |
Synonyms | Trimethylene glycol monomethyl ether, propylene glycol monomethyl ether |
InChI Key | JDFDHBSESGTDAL-UHFFFAOYSA-N |
Synthesis
This compound can be synthesized through the alkylation of 1,3-propanediol with methyl chloride in the presence of a base. This process is noted for its high selectivity and yield, making it an economically viable method for producing this compound . The reaction typically occurs in polar aprotic solvents such as acetone or acetonitrile, which facilitate the alkylation process .
Pharmacological Applications
This compound has been identified as a useful intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in developing stomach therapeutics and other bioactive molecules . Its role as a synthesis building block highlights its importance in drug development and medicinal chemistry.
Toxicological Profile
Research indicates that while this compound is generally considered safe for use in industrial applications, it is essential to evaluate its toxicological effects comprehensively. Studies have shown that compounds similar to this compound can exhibit varying degrees of toxicity depending on exposure levels and routes .
Case Studies
- Synthesis of Therapeutic Agents : A notable case study demonstrated the use of this compound in synthesizing a novel anti-inflammatory agent. The compound's ability to enhance solubility and bioavailability was crucial in optimizing the drug formulation .
- Biodegradation Studies : Research on the environmental impact of methanol derivatives, including this compound, revealed that these compounds undergo anaerobic biodegradation. This finding is significant for assessing their ecological risks and sustainability in industrial applications .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 3-Methoxy-1-propanol relevant to laboratory handling?
- Methodological Answer : Key properties include a boiling point of 150–152°C, density of 0.942 g/mL at 20°C, and a refractive index (n20/D) of 1.413. These values are critical for solvent selection, distillation protocols, and reaction optimization. The compound’s primary alcohol functionality and methoxy group influence its reactivity in nucleophilic substitutions or esterifications. Ensure proper ventilation due to its flammability (Flash Point: 35°C) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, eye protection (faceshields), and respiratory filters (type ABEK). Avoid skin/eye contact due to potential irritation (H315/H319). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store away from ignition sources, and dispose of waste via authorized facilities. Note conflicting hazard classifications: some sources report no significant hazards, while others flag acute toxicity (H302) and respiratory irritation (H335) .
Q. What are the common synthetic routes for producing this compound in research?
- Methodological Answer : A validated method involves the liquid-phase reaction of methanol and allyl alcohol using metal oxide or zeolite catalysts (e.g., Al₂O₃ or H-ZSM-5). Reaction conditions (temperature, solvent polarity) must be optimized to suppress side products like ethers. Alternative routes include nucleophilic substitution of 3-chloro-1-propanol with methoxide ions under anhydrous conditions .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the degradation mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level, combined with CCSD(T) single-point corrections, can model OH radical-initiated degradation pathways. Key steps include H-abstraction from the methoxy or alcohol group, followed by O₂/NOx-mediated oxidation. Computational results should be validated against experimental kinetic data (e.g., rate constants measured via pulsed laser techniques) .
Q. What experimental design considerations are critical for studying the reaction kinetics of this compound with phenyl isocyanate?
- Methodological Answer : Use inert solvents (e.g., THF) and catalysts like triphenylphosphine (PPh₃) with DIAD to promote efficient coupling. Monitor reaction progress via FT-IR to track isocyanate peak disappearance. Control temperature (0°C to room temperature) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the urethane product .
Q. How do atmospheric conditions affect the degradation pathways of this compound when reacting with hydroxyl radicals?
- Methodological Answer : In the presence of NOx, OH radical attack leads to alkoxy radical formation, followed by C-C bond cleavage or isomerization. End products include formaldehyde, CO, and methoxyacetic acid, identified via GC-MS. Under low-NOx conditions, peroxy radical recombination dominates, yielding larger carbonyl compounds. Environmental chamber studies with controlled O₂/NO ratios are essential to replicate tropospheric conditions .
Q. Data Contradictions and Resolution
- Hazard Classification : Discrepancies exist between SDSs: Combi-Blocks () reports "no known hazard," while Indagoo () lists H302 (oral toxicity) and H335 (respiratory irritation). Resolution : Cross-reference GHS classifications from peer-reviewed toxicology studies and prioritize hazard data from academic sources over vendor SDSs.
- Synthetic Yields : Catalytic methods ( ) may conflict in reported efficiencies. Resolution : Optimize catalyst loading (5–10 wt%) and reaction time (12–24 hrs) to reconcile yield variations.
Properties
IUPAC Name |
3-methoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073129 | |
Record name | Trimethylene glycol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1589-49-7 | |
Record name | 3-Methoxy-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1589-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methoxy-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylene glycol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Propanol, 3-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHOXY-1-PROPANOL | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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